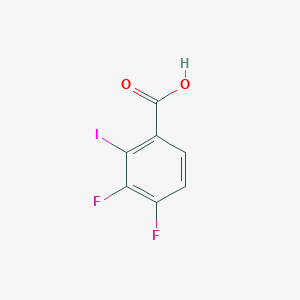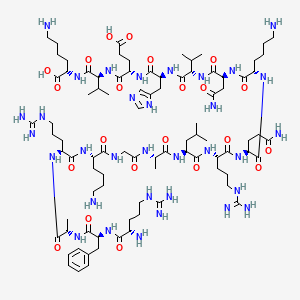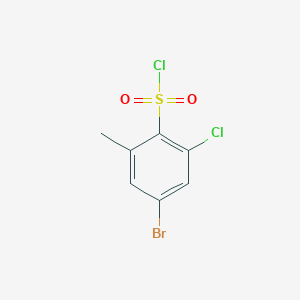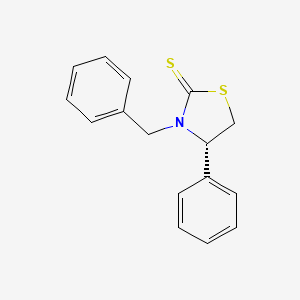
Ethyl (E)-4-Hydroxy-2-nonenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-Hydroxy-2-nonenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-Hydroxy-2-nonenoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-2-nonenoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia (NH3) can yield amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, primary amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
科学的研究の応用
Ethyl (E)-4-Hydroxy-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid peroxidation and oxidative stress pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers due to its pleasant aroma and chemical reactivity.
作用機序
The mechanism by which Ethyl (E)-4-Hydroxy-2-nonenoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating oxidative stress responses and lipid metabolism. The hydroxyl group and double bond in its structure allow it to participate in redox reactions, influencing cellular processes and enzyme activities.
類似化合物との比較
Ethyl (E)-4-Hydroxy-2-nonenoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: A methyl ester analog with similar chemical properties but different reactivity due to the methyl group.
Ethyl (E)-3-Hydroxy-2-nonenoate: A structural isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological contexts.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
InChIキー |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
異性体SMILES |
CCCCCC(/C=C/C(=O)OCC)O |
正規SMILES |
CCCCCC(C=CC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)


